2-Cyanopropan-2-YL benzoate
Overview
Description
2-Cyanopropan-2-YL benzoate: is an organic compound with the molecular formula C11H11NO2 . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by a cyano group attached to a propan-2-yl group, which is further bonded to a benzoate moiety. This structure imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and industrial applications .
Mechanism of Action
Target of Action
It is known to be used as a raft (reversible addition fragmentation chain transfer) agent, particularly suited for the polymerization of methacrylate and methacrylamide monomers . This suggests that its targets could be these monomers or the polymer chains formed from them.
Mode of Action
As a RAFT agent, 2-Cyanopropan-2-YL benzoate likely interacts with its targets (methacrylate and methacrylamide monomers) to control the radical polymerization process .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the polymerization of methacrylate and methacrylamide monomers . The compound acts as a chain transfer agent in these pathways, controlling the growth of the polymer chains.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in controlling the polymerization of methacrylate and methacrylamide monomers .
Action Environment
It is recommended to be stored at 2-8°c, suggesting that temperature could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropan-2-YL benzoate typically involves the reaction of benzoic acid with 2-cyanopropan-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5COOH+ClC(CH3)2CN→C6H5COOCH2C(CH3)2CN+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopropan-2-YL benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Cyanopropan-2-YL benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways involving cyano and benzoate groups.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments .
Comparison with Similar Compounds
- 2-Cyanopropan-2-YL benzodithioate
- 2-Cyanopropan-2-YL dodecyl trithiocarbonate
- 2-Cyanopropan-2-YL 4-cyanobenzodithioate
Comparison: 2-Cyanopropan-2-YL benzoate is unique due to its specific ester linkage and the presence of a cyano group. Compared to its analogs, it exhibits distinct reactivity patterns and applications. For instance, 2-Cyanopropan-2-YL benzodithioate is primarily used in polymerization reactions, while this compound finds broader applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-cyanopropan-2-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXSRBCTVHENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498818 | |
Record name | 2-Cyanopropan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32379-42-3 | |
Record name | 2-Cyanopropan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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